7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chemical compound characterized by the molecular formula . It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including potential therapeutic effects in various fields such as oncology and virology. The compound is primarily utilized in chemical synthesis and biological research due to its structural properties and biological potential .
The compound can be synthesized through various chemical methods, often starting from simpler benzofuran derivatives. Its hydrochloride form is commonly produced by reacting the amine with hydrochloric acid, which enhances its stability and solubility in aqueous solutions.
7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is classified as an organic compound and more specifically as an amine derivative of benzofuran. Its classification is significant in understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves several key steps:
The synthesis can be optimized for industrial production using continuous flow reactors and high-throughput screening methods to enhance yield and purity. Advanced purification techniques such as chromatography are employed to isolate the final product effectively .
The molecular structure of 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride features a benzofuran core with a methoxy group at the 7-position and an amino group at the 3-position. This configuration contributes to its unique chemical properties.
7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The reactions can produce various substituted benzofuran derivatives, each potentially exhibiting different biological activities and properties.
The mechanism of action for 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific molecular targets within biological systems. Preliminary studies indicate that it may modulate enzyme activity and cellular signaling pathways, particularly those involved in oxidative stress responses and tumor growth inhibition. The exact molecular targets remain under investigation but suggest a complex interplay with various cellular mechanisms .
7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically appears as a white crystalline solid. It is soluble in water due to its hydrochloride form.
Key chemical properties include:
7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride has several notable applications:
The benzofuran core assembly represents a critical initial step in synthesizing 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride. Classical acid-catalyzed cyclization remains widely employed, where substituted phenols undergo condensation with halocarbonyl compounds in acidic media. This method typically achieves moderate yields (65-75%) but generates significant tar-like byproducts requiring extensive purification [1]. The transition metal-catalyzed approach, particularly using palladium or copper catalysts, offers superior regioselectivity for the 7-methoxy derivative. Pd-catalyzed intramolecular Heck reactions enable ring closure at temperatures between 80-100°C, improving atom economy to approximately 85% while reducing isomer formation [5].
Microwave-assisted synthesis has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes while boosting yields to 85-92%. The rapid dielectric heating prevents thermal decomposition pathways common in conventional heating methods. For continuous manufacturing, photochemical cyclization demonstrates exceptional potential, utilizing UV irradiation (254 nm) in flow reactors to trigger radical-mediated ring closure with quantum yields approaching 0.75 [5].
Table 1: Comparison of Benzofuran Core Formation Methodologies
Methodology | Temperature | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Acid-catalyzed | 100-120°C | 65-75 | 8-12 hours | Simple equipment requirements |
Transition metal | 80-100°C | 82-88 | 3-5 hours | Superior regioselectivity |
Microwave-assisted | 140-160°C | 85-92 | 15-30 minutes | Dramatically reduced time |
Photochemical (flow) | 25-40°C | 88-93 | <5 minutes | Near-zero thermal degradation |
Amine introduction at the 3-position employs both reductive amination and direct substitution strategies. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) demonstrates exceptional functional group tolerance toward the methoxy substituent at position 7. This method proceeds through a stable imine intermediate formed from 7-methoxy-2,3-dihydrobenzofuran-3-one, achieving enantiomeric excesses >98% when employing chiral catalysts like (R)-BINAP derivatives [2] [7].
Direct nucleophilic substitution requires activating the 3-position, typically through azidation-reduction sequences. Mitsunobu conditions (DIAD, PPh₃) facilitate stereospecific substitution with hydrazoic acid (HN₃), followed by Staudinger reduction (PPh₃/H₂O) or catalytic hydrogenation (Pd/C, H₂). Continuous hydrogenation in flow reactors enhances safety by minimizing azide intermediate accumulation, achieving complete conversion in under 10 minutes residence time at 50 bar H₂ pressure [3].
Enzymatic transamination presents an emerging green approach using ω-transaminase enzymes immobilized on silica supports. This methodology achieves 99% enantioselectivity for the (R)-isomer under physiological conditions (37°C, pH 7.4) without requiring protecting groups on the benzofuran oxygen [4].
Table 2: Catalytic Systems for 3-Position Amine Functionalization
Method | Catalyst/Reagent | Temperature | ee (%) | Reaction Scale Demonstrated |
---|---|---|---|---|
Reductive amination | NaBH(OAc)₃/(R)-BINAP | 25°C | >98 | 5 kg (batch) |
Azidation-reduction | NaN₃/Pd/C (H₂) | 60°C | - | 100 g (continuous flow) |
Enzymatic transamination | ω-Transaminase (immobilized) | 37°C | >99 | 200 mg (bench scale) |
Direct amination | Ti(OⁱPr)₄/RuCl₃ | 80°C | 85-90 | 1 kg (batch) |
Hydrochloride salt crystallization demands precise control of protonation stoichiometry and solvent polarity to ensure crystal stability and hygroscopicity management. Optimal protonation employs 1.05-1.10 equivalents of HCl per amine base, maintaining pH 3.5-4.0 during salt formation to prevent ether cleavage in the dihydrobenzofuran core. Anhydrous solvents like diethyl ether or isopropanol produce crystalline material with superior flow properties compared to aqueous systems [1] [3].
Critical process parameters include:
Salt formation kinetics reveal second-order dependence on amine concentration, with completion within 15 minutes at 0°C. The hydrochloride salt exhibits polymorphic stability in Form I, confirmed by PXRD analysis, with no observed transitions below 150°C [3] [7].
Table 3: Solvent Systems for Hydrochloride Crystallization
Solvent System | Equiv. HCl | Crystal Form | Yield (%) | Residual Solvent (ppm) | Hygroscopicity |
---|---|---|---|---|---|
Et₂O | 1.05 | Needles | 88 | <500 | Low |
iPrOH | 1.08 | Plates | 92 | <200 | Moderate |
iPrOH:EtOAc (1:1) | 1.10 | Prisms | 95 | <150 | Low |
MeOH:H₂O (4:1) | 1.20 | Agglomerates | 85 | >1000 | High |
Continuous flow technology revolutionizes the synthesis through enhanced mass/heat transfer and precise residence time control. The benzofuran core assembly achieves 93% yield in a photochemical flow reactor (254 nm UV-C lamps) with residence times under 5 minutes, compared to 12 hours in batch processes [5]. The system comprises:
For hydrogenation steps, packed-bed reactors with immobilized Pd/Al₂O₃ catalysts (1% loading) enable continuous amination at 50 bar H₂ and 80°C. This configuration eliminates filtration steps and reduces catalyst loading by 60% compared to batch processes. The final hydrochloride crystallization integrates via a segmented flow crystallizer with antisolvent addition, producing monodisperse crystals (150±20 µm) with 98.5% purity by HPLC [3] [5].
Scale-up data demonstrate linear scalability from 100 g/day to 50 kg/day production without yield reduction. Energy consumption analysis reveals flow processes require only 30% of the energy of batch equivalents, primarily through elimination of agitation power and reduced cooling requirements [5].
Green process design focuses on atom economy enhancement and solvent waste reduction. The overall synthesis achieves 82% atom economy through:
Solvent sustainability metrics demonstrate dramatic improvements:
Critical waste stream interventions include:
Table 4: Green Chemistry Metrics Comparison
Parameter | Traditional Process | Optimized Green Process | Improvement Factor |
---|---|---|---|
Overall PMI | 120 | 28 | 4.3x |
E-factor (total waste) | 48 | 8.5 | 5.6x |
Energy consumption | 850 kWh/kg | 220 kWh/kg | 3.9x |
Water usage | 1500 L/kg | 320 L/kg | 4.7x |
Carbon footprint | 95 kg CO₂/kg | 28 kg CO₂/kg | 3.4x |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1